Predictive 1H and 13C NMR Spectral Analysis of 4-Chloro-5,7-difluoro-3-iodoquinoline: A Technical Guide
Predictive 1H and 13C NMR Spectral Analysis of 4-Chloro-5,7-difluoro-3-iodoquinoline: A Technical Guide
Executive Summary
4-Chloro-5,7-difluoro-3-iodoquinoline (CAS: 1431363-51-7) is a densely functionalized N-heterocycle of significant interest in medicinal chemistry and materials science. Because the quinoline core is heavily substituted with four different halogens (Cl, F, I), its Nuclear Magnetic Resonance (NMR) profile is highly specific. This whitepaper provides an in-depth predictive framework for its 1 H and 13 C NMR chemical shifts, grounded in empirical substituent effects, relativistic quantum mechanics, and heteronuclear spin-spin coupling networks.
Molecular Architecture & Predictive Rationale
The quinoline scaffold consists of a fused benzene and pyridine ring. Standard IUPAC numbering assigns the nitrogen atom as position 1. In 4-chloro-5,7-difluoro-3-iodoquinoline, the substituents are located at C-3 (I), C-4 (Cl), C-5 (F), and C-7 (F). Consequently, only three protons remain on the aromatic system: H-2, H-6, and H-8.
The chemical shifts of this molecule are governed by three primary causal mechanisms:
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The SO-HALA Effect (Iodine at C-3): The most striking feature of the 13 C spectrum is the massive upfield shift of C-3. This is driven by the1[1]. The relativistic spin-orbit coupling of iodine's high-lying nonbonding lone pairs induces a strong shielding tensor on the directly attached carbon, pushing its chemical shift significantly lower (often by 30-40 ppm) than standard aromatic carbons[2].
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Resonance vs. Induction (Fluorines at C-5/C-7): Fluorine is highly electronegative (inductive withdrawing, -I) but possesses lone pairs that donate electron density via resonance (+M). In aromatic systems, the +M effect dominates at the ortho and para positions. Therefore, while C-5 and C-7 are strongly deshielded by direct attachment, the intermediate proton-bearing carbon (C-6) is highly shielded by the converging resonance of both fluorines.
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Heteroatom Deshielding (Nitrogen at C-1): The electronegativity of the nitrogen atom heavily deshields the adjacent alpha position (C-2 and H-2), establishing the highest frequency signals in both the 1 H and 13 C spectra[3].
1 H NMR Spectral Analysis
Because positions 3, 4, 5, and 7 are substituted, the 1 H NMR spectrum is remarkably clean, featuring only three distinct proton environments. The presence of two 19 F nuclei (spin 1/2) introduces predictable heteronuclear splitting.
Table 1: Predicted 1 H NMR Data (in CDCl 3 )
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants ( J ) | Mechanistic Rationale |
| H-2 | 8.90 - 9.10 | Singlet (s) | N/A | Strongly deshielded by the adjacent electronegative Nitrogen and the anisotropic effect of the C-I bond. |
| H-6 | 7.15 - 7.35 | Triplet (t) or dd | 3JHF≈8−10 Hz | Shielded by the +M resonance effects of both F-5 and F-7. Split equally (or near-equally) by both ortho fluorines. |
| H-8 | 7.65 - 7.85 | Doublet (d) or dd | 3JHF≈8−10 Hz 5JHF≈1−2 Hz | Deshielded by the adjacent ring fusion and N, but partially shielded by F-7. Split primarily by the ortho F-7. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum is dominated by carbon-fluorine ( 13 C- 19 F) spin-spin coupling, which splits the carbon signals into doublets or multiplets, even in a standard 1 H-decoupled experiment.
Table 2: Predicted 13 C NMR Data (in CDCl 3 )
| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constants ( J ) | Mechanistic Rationale |
| C-2 | 153.0 - 156.0 | Singlet (s) | N/A | Deshielded by adjacent N. |
| C-3 | 88.0 - 93.0 | Singlet (s) | N/A | Extreme shielding due to the relativistic SO-HALA effect of Iodine[1]. |
| C-4 | 140.0 - 144.0 | Singlet (s) | N/A | Deshielded by direct Cl attachment. |
| C-5 | 158.0 - 163.0 | Doublet of doublets (dd) | 1JCF≈250 Hz 3JCF≈10−15 Hz | Direct F attachment (massive 1J ) and long-range coupling to F-7. |
| C-6 | 102.0 - 107.0 | Triplet (t) or dd | 2JCF≈22−26 Hz | Shielded by +M effects; split by both F-5 and F-7. |
| C-7 | 160.0 - 165.0 | Doublet of doublets (dd) | 1JCF≈250 Hz 3JCF≈10−15 Hz | Direct F attachment and long-range coupling to F-5. |
| C-8 | 108.0 - 113.0 | Doublet (d) | 2JCF≈20−24 Hz | Split by ortho F-7. |
| C-4a | 120.0 - 124.0 | Multiplet (m) | 3JCF/4JCF | Bridgehead carbon, complex long-range F coupling. |
| C-8a | 146.0 - 150.0 | Multiplet (m) | 3JCF/4JCF | Bridgehead carbon adjacent to N. |
Spin-Spin Coupling Pathways
The presence of two fluorine atoms creates a complex heteronuclear coupling network. The diagram below maps the primary scalar couplings between the observed protons and the 19 F nuclei, dictating the multiplicity observed in the 1 H spectrum.
Fig 1: Heteronuclear spin-spin coupling network between observed protons and 19F nuclei.
Experimental Protocol for NMR Acquisition
To validate these predicted shifts, a rigorous, self-validating experimental protocol must be employed. The presence of heavy halogens and fluorines requires specific probe tuning and orthogonal validation steps to ensure data trustworthiness.
Step-by-Step Methodology
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Sample Preparation:
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Dissolve 15-20 mg of 4-Chloro-5,7-difluoro-3-iodoquinoline in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected due to the lack of exchangeable protons in the analyte and its excellent solvation properties for halogenated aromatics.
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Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
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Instrument Calibration (The Self-Validating Loop):
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Locking: Lock the spectrometer to the 2 H frequency of CDCl 3 . A stable lock level validates magnetic field homogeneity.
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Tuning and Matching (ATM): Automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies. Causality Note: This is critical; the highly polarizable iodine atom can alter the dielectric constant of the solution, shifting the probe's resonance circuit.
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Shimming: Perform gradient shimming (Z1-Z5) until the CDCl 3 solvent peak FWHH (Full Width at Half Height) is < 0.8 Hz.
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Acquisition Parameters:
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1 H NMR: Pulse program zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.5 s.
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13 C{ 1 H} NMR: Pulse program zgpg30 (WALTZ-16 decoupling), NS = 1024 to 2048. Causality Note: A high number of scans is required due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the four quaternary halogenated carbons (C-3, C-4, C-5, C-7). D1 = 2.0 s.
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19 F NMR (Orthogonal Validation): Acquire a 19 F spectrum to confirm the chemical environments of F-5 and F-7. The mutual coupling ( JFF ) and proton couplings ( JHF ) extracted here must mathematically match the splittings observed in the 1 H and 13 C spectra, creating a closed-loop validation system.
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Processing:
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Apply a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Phase and baseline correct manually to ensure accurate integration of the 1 H signals.
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References
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals - 3
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Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances - MDPI - 1
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Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts - d-nb.info -2
